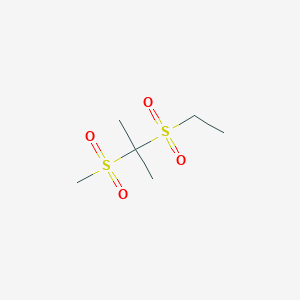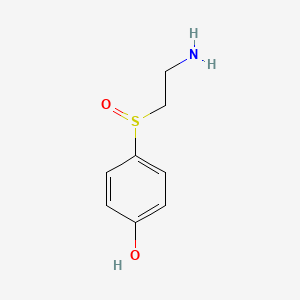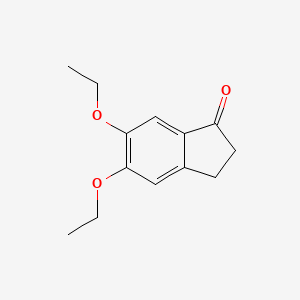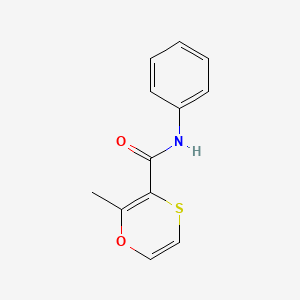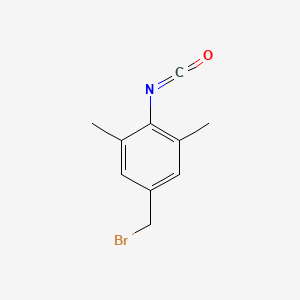
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene is an organic compound with a benzene ring substituted with bromomethyl, isocyanato, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-isocyanato-1,3-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the isocyanato group to an amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydroxide (NaOH): Employed in nucleophilic substitution reactions.
Hydrogen Gas (H2) and Palladium Catalyst (Pd): Used in reduction reactions.
Major Products Formed
Substituted Benzene Derivatives: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidized Products: Oxidation can lead to the formation of benzoic acid derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The isocyanato group can participate in addition reactions with nucleophiles, forming urea or carbamate derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanato-1,3-dimethylbenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-isocyanato-1,3-dimethylbenzene: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and reaction conditions.
Uniqueness
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene is unique due to the presence of both bromomethyl and isocyanato groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and materials science .
Properties
CAS No. |
140682-60-6 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-isocyanato-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H10BrNO/c1-7-3-9(5-11)4-8(2)10(7)12-6-13/h3-4H,5H2,1-2H3 |
InChI Key |
SYMYVASXTQJRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=O)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


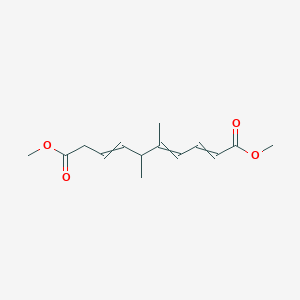
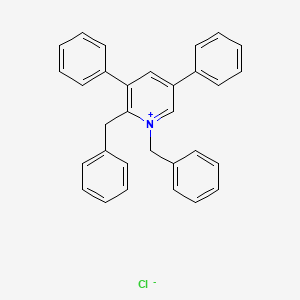
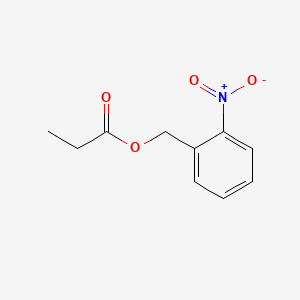
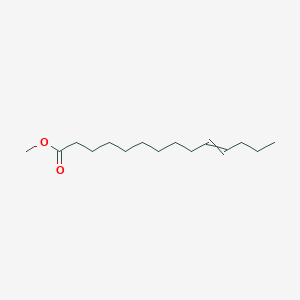
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
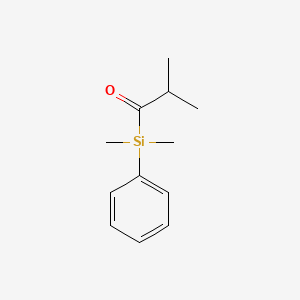
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
